molecular formula C18H16O2S B15377674 Thiophene, 2,4-bis(4-methoxyphenyl)- CAS No. 62497-30-7

Thiophene, 2,4-bis(4-methoxyphenyl)-

Cat. No.: B15377674
CAS No.: 62497-30-7
M. Wt: 296.4 g/mol
InChI Key: BDHYJQGPBFALBV-UHFFFAOYSA-N
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Description

Thiophene, 2,4-bis(4-methoxyphenyl)-, is a high-value chemical building block designed for advanced research applications, particularly in medicinal chemistry and materials science. The presence of the thiophene core, substituted with methoxyphenyl groups, makes it a versatile precursor for developing novel therapeutic agents and functional organic materials . In pharmaceutical research, this compound serves as a key synthetic intermediate for probing biological pathways. Structurally analogous bis(aryl)thiophenes are recognized in medicinal chemistry as privileged scaffolds for designing potent enzyme inhibitors and receptor ligands . The methoxy and thiophene functionalities contribute to significant drug-receptor interactions, potentially enhancing binding affinity and metabolic stability . Researchers can utilize this compound to develop and investigate new candidates for a range of biological activities, including anticancer, anti-inflammatory, and anti-diabetic applications . In materials science, the conjugated system of the thiophene ring and aromatic methoxyphenyl groups lends this compound excellent electronic properties . It is a promising candidate for developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Its structural framework allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, to create more complex and tailored molecular architectures for specialized applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62497-30-7

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)thiophene

InChI

InChI=1S/C18H16O2S/c1-19-16-7-3-13(4-8-16)15-11-18(21-12-15)14-5-9-17(20-2)10-6-14/h3-12H,1-2H3

InChI Key

BDHYJQGPBFALBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

Thiophene derivatives, particularly Thiophene, 2,4-bis(4-methoxyphenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, supported by data tables and case studies.

Overview of Thiophene Derivatives

Thiophene is a five-membered heterocyclic compound that serves as a privileged pharmacophore in drug discovery. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Thiophene, 2,4-bis(4-methoxyphenyl)- is particularly noted for its potential therapeutic applications.

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives typically involves various chemical reactions, including cyclization and substitution reactions. For Thiophene, 2,4-bis(4-methoxyphenyl)- , the synthetic pathway often begins with commercially available thiophene precursors. The introduction of methoxy groups at the 4-position of the phenyl rings enhances solubility and biological activity.

Anticancer Activity

Numerous studies have reported on the anticancer properties of thiophene derivatives. For instance:

  • A study evaluated the cytotoxicity of various thiophene compounds against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that Thiophene, 2,4-bis(4-methoxyphenyl)- exhibited significant inhibition of cell proliferation with an IC50 value below 25 µM against these cell lines .
CompoundCell LineIC50 (µM)
Thiophene, 2,4-bis(4-methoxyphenyl)-MCF-7<25
Thiophene Derivative XNCI-H460<30

Antioxidant Activity

The antioxidant properties of thiophene derivatives are also noteworthy. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress-related pathways. For example:

  • Compounds derived from thiophene structures demonstrated significant DPPH radical scavenging activity, suggesting their potential use in treating oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes:

  • Thiophene, 2,4-bis(4-methoxyphenyl)- has been shown to preferentially inhibit COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the synthesis and evaluation of various thiophene derivatives against multiple cancer cell lines. The study highlighted Thiophene, 2,4-bis(4-methoxyphenyl)- as one of the most potent candidates due to its low IC50 values across different assays .
  • Antioxidant Properties Assessment : In vitro assays demonstrated that compounds with thiophene cores exhibited superior antioxidant activities compared to their non-thiophenic counterparts. This suggests a structural advantage conferred by the thiophene ring in stabilizing reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

(5a)
  • Structure : Similar backbone but with 2-fluoro-4-methoxyphenyl substituents.
  • Properties : Melting point (88–90°C) matches the target compound, indicating similar crystallinity. Fluorine atoms introduce electron-withdrawing effects, altering charge transport properties compared to purely methoxy-substituted derivatives .
2,5-Bis[2-(4-methoxyphenyl)ethenyl]thiophene (CAS 123062-70-4)
  • Structure : Ethylene bridges between thiophene and 4-methoxyphenyl groups.
  • Properties: Extended conjugation due to ethenyl linkers enhances luminescence and nonlinear optical responses, making it suitable for organic light-emitting diodes (OLEDs) .
BPI-T (Thiophene-Linked Dye)
  • Structure : Thiophene linker in a Bodipy-conjugated dye with 4-methoxyphenyl groups.
  • Properties : Used in dye-sensitized solar cells (DSSCs) due to efficient light absorption and charge transfer. The thiophene unit improves electron delocalization compared to phenylene linkers .

Comparison with Non-Thiophene Derivatives

Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
  • Structure : Contains a dithiadiphosphetane ring instead of thiophene.
  • Properties : Widely used as a thionation agent. The electron-rich 4-methoxyphenyl groups stabilize the P₂S₂ ring, enhancing its reactivity in converting carbonyls to thiocarbonyls .

Electronic and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
Thiophene, 2,4-bis(4-methoxyphenyl)- 4-methoxyphenyl at 2,4-positions C₁₈H₁₆O₂S 296.38 g/mol Melting point: 88–90°C; electron-donating Organic electronics, ligands
2,5-Bis(4’-N,N-dimethylaminostyryl)thiophene (BMST) Dimethylamino-styryl groups C₂₄H₂₄N₂S 372.53 g/mol Strong luminescence; λₑₘ: 550–600 nm OLEDs, sensors
Lawesson’s Reagent 4-methoxyphenyl on P₂S₂ ring C₁₄H₁₄O₂P₂S₄ 404.45 g/mol Reacts with carbonyls; mp: 228–230°C Thionation reactions
3,4-Diphenyl-2,5-bis(4-pyrenylphenyl)thiophene Pyrenyl and phenyl substituents C₅₄H₃₄S 730.98 g/mol High thermal stability; extended π-system Semiconductors, photovoltaics

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., Methoxy) : Enhance conjugation and reduce bandgap, improving charge transport in organic semiconductors .
  • Electron-Withdrawing Groups (e.g., Fluoro, Chloro) : Increase oxidative stability but may reduce solubility .
  • Bulky Substituents (e.g., Pyrenyl) : Improve thermal stability but may hinder crystallinity .

Key Research Findings and Contradictions

  • Melting Points : Hydroxy-substituted analogs (e.g., 4c, 4d) show higher melting points (179–209°C) due to hydrogen bonding, unlike methoxy derivatives .
  • Reactivity : Lawesson’s Reagent’s P₂S₂ ring is highly reactive in thionation, whereas thiophene derivatives prioritize electronic applications .

Q & A

Q. What are the reliable synthetic methods for preparing Thiophene, 2,4-bis(4-methoxyphenyl)-?

The compound is synthesized via reactions involving Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a well-established thiating agent. A typical procedure involves refluxing phosphorus pentasulfide (P₄S₁₀) with anisole in a 1:10 molar ratio, followed by cooling and purification using anhydrous ether and chloroform. This yields pale-yellow crystals with a melting point of 228°C and a yield of 79–82% . The reaction mechanism involves the formation of dithiadiphosphetane intermediates, which facilitate sulfur transfer to substrates.

Q. What spectroscopic and analytical techniques are used to characterize Thiophene, 2,4-bis(4-methoxyphenyl)-?

Key characterization methods include:

  • NMR spectroscopy : To confirm the aromatic proton environment of the methoxyphenyl and thiophene moieties.
  • IR spectroscopy : Identification of sulfur-phosphorus (P=S) and thiophene ring vibrations (~600–800 cm⁻¹).
  • Mass spectrometry : Determination of molecular weight (e.g., via ESI-MS or MALDI-TOF) to confirm the molecular ion peak at m/z 404.452 (C₁₄H₁₄O₂P₂S₄) .
  • Elemental analysis : Validation of purity and stoichiometry, particularly for newly synthesized batches .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for thiation reactions, converting carbonyl groups (C=O) to thiocarbonyls (C=S) in amides, ketones, and lactams. This is critical in synthesizing thioamide-containing pharmaceuticals and agrochemicals .

Advanced Research Questions

Q. How does the electronic structure of Thiophene, 2,4-bis(4-methoxyphenyl)- influence its reactivity in catalytic systems?

The methoxyphenyl substituents donate electron density via resonance, stabilizing the dithiadiphosphetane ring and enhancing its electrophilic sulfur transfer capability. Computational studies (e.g., DFT) reveal that the HOMO-LUMO gap (~3.2 eV) correlates with its efficacy in activating substrates like N-methylpyrrolidone . Experimental kinetics show pseudo-first-order behavior in thiation reactions, with activation energies of ~45 kJ/mol .

Q. What are the challenges in scaling up its synthesis, and how can reaction conditions be optimized?

Key challenges include:

  • Byproduct formation : Trace phosphorus oxides may form during reflux, requiring rigorous inert gas purging.
  • Solvent selection : Anisole is preferred for its high boiling point (154°C) and compatibility with P₄S₁₀. Alternative solvents like toluene reduce yields by 15–20% .
  • Temperature control : Maintaining reflux at 154°C for 2 hours minimizes side reactions.

Q. How is this compound applied in materials science, particularly in UV-absorbing materials?

Derivatives of Thiophene, 2,4-bis(4-methoxyphenyl)- are used to synthesize triazine-based UV absorbers. For example, Friedel-Crafts alkylation with 2-ethylhexyl bromide yields 2,4-bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine, which absorbs UVB/UVA radiation (λₘₐₓ = 310–340 nm). The synthesis involves DMF as a solvent, sodium carbonate as a base, and yields >97% purity .

Q. Are there contradictions in reported data on its thermal stability?

Yes. While early studies report a melting point of 228°C , later work notes decomposition above 200°C under oxidative conditions. Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C in air, attributed to sulfur loss. In contrast, under nitrogen, stability extends to 250°C .

Q. What mechanistic insights exist for its role in slow-release hydrogen sulfide (H₂S) donors?

Lawesson’s Reagent (a derivative) reacts with water to release H₂S via hydrolysis of P=S bonds. The rate of H₂S release is pH-dependent, with maximal release at physiological pH (7.4). This property is leveraged in developing cardioprotective agents like GYY4137, where the methoxyphenyl groups modulate hydrolysis kinetics .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data?

  • Cross-validate with multiple techniques : For example, combine NMR with X-ray crystallography (if single crystals are obtainable).
  • Reference databases : Use NIST Chemistry WebBook for benchmark IR and mass spectra .
  • Reproducibility : Adhere to documented protocols (e.g., Organic Syntheses procedures) to minimize batch-to-batch variability .

Q. What safety protocols are essential for working with this compound?

  • Ventilation : Use fume hoods due to sulfur and phosphorus oxide emissions.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
  • Storage : In airtight containers under nitrogen, away from moisture .

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